7-Amino-2-methylindazole

説明

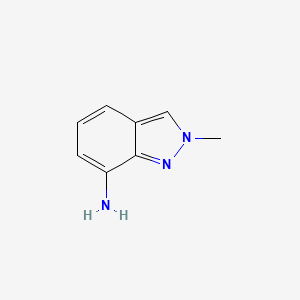

7-Amino-2-methylindazole is a nitrogen-containing heterocyclic compound characterized by a core indazole structure substituted with an amino group at the 7th position and a methyl group at the 2nd position. Indazoles are significant in medicinal chemistry due to their diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methylindazole and its derivatives has been explored through various synthetic routes. One efficient method involves the cyclization of 2-fluoroaryl carboxylic acids to form 3-aminoindazoles, which can potentially be adapted to synthesize this compound by adjusting the substitution pattern on the starting materials. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions due to their efficiency and minimal formation of byproducts .

化学反応の分析

Types of Reactions: 7-Amino-2-methylindazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include nitric acid and other oxidizing agents.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst are often used.

Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.

科学的研究の応用

Medicinal Chemistry

7-Amino-2-methylindazole has shown potential in medicinal chemistry, particularly as a scaffold for drug development. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study explored the synthesis of novel derivatives of this compound and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .

Therapeutic Potential

Research also suggests that compounds based on this compound may inhibit specific enzymes associated with cancer progression. This opens avenues for targeted therapies that could reduce side effects compared to traditional chemotherapeutics.

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials, particularly in the development of zeolitic imidazolate frameworks (ZIFs).

Application in ZIFs

ZIFs are known for their high surface area and tunable porosity, making them suitable for gas storage and separation applications. The incorporation of this compound into ZIF structures has been investigated to enhance their stability and functionality .

| Property | ZIF with this compound | Traditional ZIFs |

|---|---|---|

| Surface Area | Higher | Lower |

| Stability | Improved | Variable |

| Functionalization | Enhanced | Limited |

Biochemical Research

The compound's ability to interact with biological systems makes it valuable in biochemical research.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders .

作用機序

At the molecular level, 7-Amino-2-methylindazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. For instance, derivatives like 7-Nitroindazole inhibit neuronal nitric oxide synthase, which plays a role in neuroprotection.

類似化合物との比較

7-Nitroindazole: Known for its neuroprotective properties and inhibition of neuronal nitric oxide synthase.

2-Methylindazole: Lacks the amino group at the 7th position, resulting in different chemical properties and biological activities.

1-Methylindazole: Substitution at the 1st position instead of the 2nd position, leading to variations in reactivity and applications.

Uniqueness: 7-Amino-2-methylindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry.

生物活性

7-Amino-2-methylindazole (CAS: 90223-02-2) is a compound with a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol. This indazole derivative has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and cardiovascular health. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 90223-02-2 |

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| InChI Key | KNZJAZZOKTUEHM-UHFFFAOYSA-N |

| SMILES | CN1C=C2C=CC=C(C2=N1)N |

Anticancer Properties

Research has shown that imidazole derivatives, including those related to this compound, exhibit significant anticancer activity. A study highlighted the effectiveness of imidazoles in inhibiting cancer cell proliferation through various mechanisms, including antiangiogenic effects and modulation of key signaling pathways involved in tumor growth. For instance, compounds with imidazole moieties have been reported to inhibit KRAS/Wnt signaling, which is crucial in many cancers .

Case Study: Antiproliferative Effects

In vitro studies demonstrated that certain imidazole derivatives exhibited IC50 values ranging from 16.1 to >100 µM against various cancer cell lines, showcasing their potential as anticancer agents . Specifically, compounds bearing the imidazole ring showed superior antiproliferative activities compared to standard drugs like sorafenib in melanoma cell lines .

Cardiovascular Effects

This compound has also been investigated for its cardiovascular effects. A related compound, 7-methylindazole, demonstrated alpha-2 adrenoceptor agonistic properties, leading to a dose-dependent decrease in mean arterial blood pressure in animal models . This suggests that this compound may have similar effects, potentially offering therapeutic benefits for hypertension.

The biological activity of this compound can be attributed to several mechanisms:

- Alpha-Adrenoceptor Agonism : The compound may act on alpha-2 adrenoceptors, influencing neurotransmitter release and vascular tone.

- Inhibition of Tumor Growth : By modulating pathways such as KRAS/Wnt and VEGF, it may inhibit angiogenesis and tumor cell migration.

- Antioxidant Activity : Imidazole derivatives are known for their antioxidant properties, which can protect against oxidative stress in cancerous tissues .

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin and eye irritation . Proper handling precautions should be observed when working with this chemical.

特性

IUPAC Name |

2-methylindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZJAZZOKTUEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363205 | |

| Record name | 7-Amino-2-methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90223-02-2 | |

| Record name | 7-Amino-2-methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。